molecular formula C17H21FN4O4S B2976126 methyl 3-ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1324012-17-0

methyl 3-ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2976126
CAS No.: 1324012-17-0
M. Wt: 396.44
InChI Key: OMSQOZOYBMRPGZ-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a piperazine moiety, and a fluorophenyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Properties

IUPAC Name

methyl 5-ethyl-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-3-14-15(17(23)26-2)16(20-19-14)27(24,25)22-10-8-21(9-11-22)13-6-4-12(18)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSQOZOYBMRPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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